2-(Trifluoromethyl)-1,8-naphthyridin-3-amine
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Overview
Description
2-(Trifluoromethyl)-1,8-naphthyridin-3-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to the naphthyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-1,8-naphthyridin-3-amine typically involves multiple steps, starting with the formation of the naphthyridine core followed by the introduction of the trifluoromethyl group. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as aminopyridines and trifluoromethylating agents, under controlled conditions.
Cyclization Reactions: Cyclization of linear precursors to form the naphthyridine ring structure is another common approach.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires the use of specialized reactors and precise control of reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-1,8-naphthyridin-3-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can reduce the compound to simpler derivatives or intermediates.
Substitution Reactions: Substitution reactions can replace one or more substituents on the naphthyridine ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Scientific Research Applications
2-(Trifluoromethyl)-1,8-naphthyridin-3-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to understand the effects of trifluoromethyl groups on biological systems.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)-1,8-naphthyridin-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to various biological and chemical effects.
Comparison with Similar Compounds
2-(Trifluoromethyl)pyridine
2-(Trifluoromethyl)quinoline
2-(Trifluoromethyl)benzimidazole
Uniqueness: 2-(Trifluoromethyl)-1,8-naphthyridin-3-amine is unique due to its specific structural features and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(trifluoromethyl)-1,8-naphthyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-6(13)4-5-2-1-3-14-8(5)15-7/h1-4H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUVQOARJSGDIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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